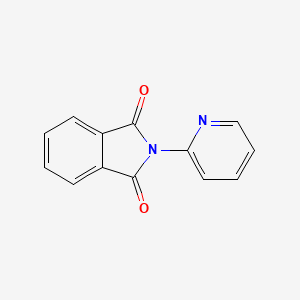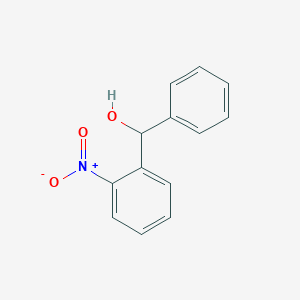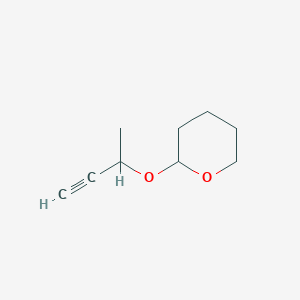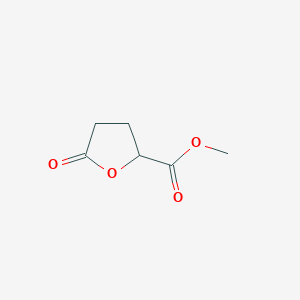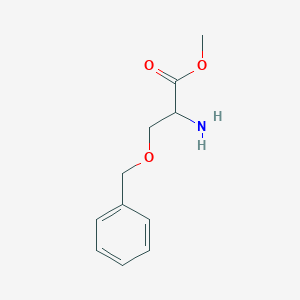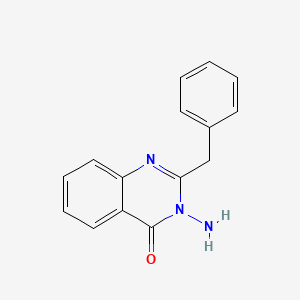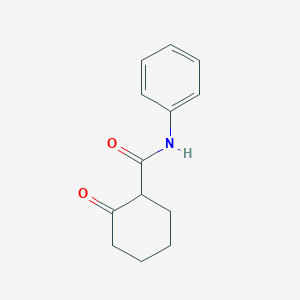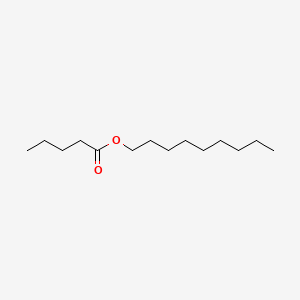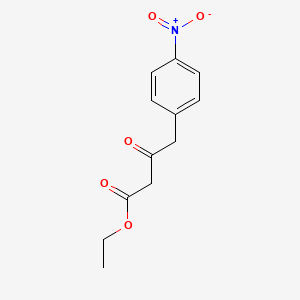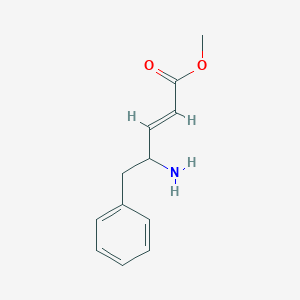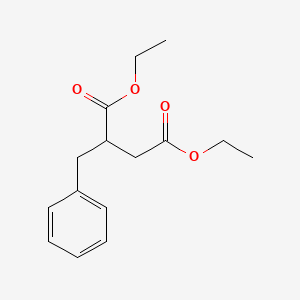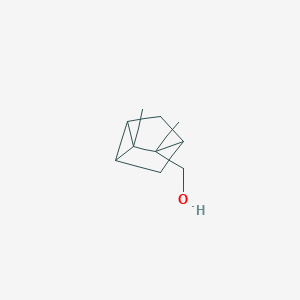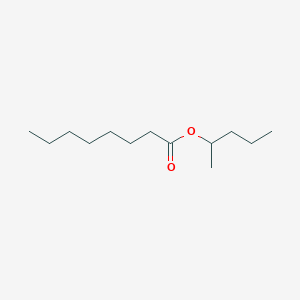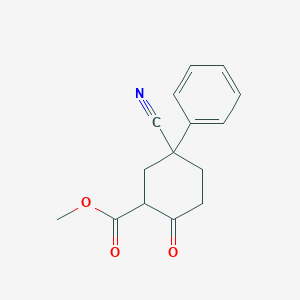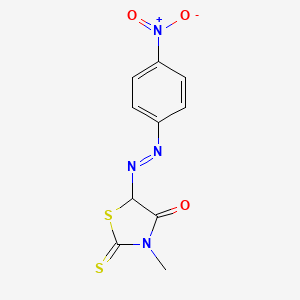
Nitrodan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Nitrodan is synthesized through a reaction involving dimethylformamide and ethanol. The compound is extracted from the feed using a mixture of dimethylformamide and ethanol (1:1). The intensely absorbing purple solution formed is separated from the residue by suction filtration through a sintered glass funnel. The filtrate is then transferred to a volumetric flask, a small amount of sodium hydroxide is added, and the solution is brought to volume .
Chemical Reactions Analysis
Nitrodan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nitrodan has several scientific research applications, including:
Chemistry: this compound is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its effects on parasitic worms and its potential use in controlling parasitic infections in animals.
Medicine: this compound is used in veterinary medicine to treat parasitic worm infections in animals.
Mechanism of Action
The mechanism of action of Nitrodan involves its interaction with the molecular targets in parasitic worms. This compound disrupts the normal metabolic processes of the worms, leading to their death. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the energy production and cellular functions of the worms .
Comparison with Similar Compounds
Nitrodan is unique compared to other anthelmintic compounds due to its specific chemical structure and mode of action. Similar compounds include:
Albendazole: Another anthelmintic compound used to treat parasitic worm infections.
Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.
Ivermectin: A widely used anthelmintic for treating various parasitic infections in animals.
This compound stands out due to its specific effectiveness against certain types of parasitic worms and its unique chemical properties .
Properties
CAS No. |
962-02-7 |
|---|---|
Molecular Formula |
C10H8N4O3S2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3 |
InChI Key |
HHLAJTWCKSBJFA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
| 962-02-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


